molecular formula C19H17FN6O2S B2533127 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide CAS No. 921788-98-9

4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide

Cat. No.: B2533127
CAS No.: 921788-98-9
M. Wt: 412.44
InChI Key: GGCZWQHNDDYWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C19H17FN6O2S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activities

One area of research has focused on the synthesis of novel imidazole acyl urea derivatives as Raf kinase inhibitors, which have shown antitumor activities against human gastric carcinoma cell lines. These compounds are synthesized through a multi-step reaction, demonstrating significant inhibitory activities comparable to Sorafenib, a known cancer treatment (Y. Zhu, 2015).

Antibacterial Activity

Another study explored the microwave-assisted synthesis of new derivatives from a similar chemical backbone for their antibacterial activity. These compounds have shown moderate activity against both gram-positive and gram-negative bacterial strains, indicating their potential as antibacterial agents (N. Darekar et al., 2020).

Antiviral and Antimycobacterial Activities

Compounds structurally related to 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide have been designed and synthesized for their potential antiviral activities against human rhinovirus, showcasing a new class of inhibitors with promising results (C. Hamdouchi et al., 1999). Additionally, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimycobacterial activity, highlighting their potential in treating mycobacterial infections (B. Sathe et al., 2011).

Anti-inflammatory and Analgesic Activities

Research has also focused on synthesizing 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their derivatives for their antiarthritic and analgesic activities. These studies have found several analogues more potent than phenylbutazone and indomethacin, with one compound undergoing clinical trials as an antiarthritic drug (T. Sharpe et al., 1985).

Antipsychotic Properties

Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been evaluated for their potential as antipsychotic agents. These compounds have shown to inhibit conditioned avoidance responding in rats and monkeys without eliciting dystonic movements, a common side effect of available antipsychotic drugs (L D Wise et al., 1987).

Properties

IUPAC Name

4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2S/c20-13-3-7-15(8-4-13)25-9-10-26-18(25)23-24-19(26)29-11-16(27)22-14-5-1-12(2-6-14)17(21)28/h1-8H,9-11H2,(H2,21,28)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZWQHNDDYWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.